
CARM1-IN-1
Übersicht
Beschreibung
CARM1-IN-1 ist ein selektiver Inhibitor der Coaktivator-assoziierten Arginin-Methyltransferase 1 (CARM1), die zur Familie der Protein-Arginin-Methyltransferasen gehört. Diese Verbindung hat sich als vielversprechend bei der Hemmung der Aktivität von CARM1 erwiesen, das eine entscheidende Rolle in verschiedenen zellulären Prozessen spielt, darunter die Transkriptionsregulation, die RNA-Prozessierung und die Genexpression .
Wissenschaftliche Forschungsanwendungen
In der Krebsforschung hat sich this compound aufgrund seiner Rolle bei der Tumorentstehung, Metastasierung und therapeutischen Resistenz als vielversprechendes therapeutisches Ziel erwiesen . Die Verbindung wurde auch verwendet, um die Regulation der Genexpression, die Signaltransduktion, die RNA-Prozessierung und die DNA-Reparatur zu untersuchen . Darüber hinaus wurde this compound hinsichtlich seines Potenzials zur Entwicklung neuer pharmazeutischer Interventionen für die Krebstherapie untersucht .
Wirkmechanismus
This compound übt seine Wirkung aus, indem es die enzymatische Aktivität von CARM1 hemmt. Die Verbindung bindet an das aktive Zentrum von CARM1 und verhindert so den Transfer von Methylgruppen von S-Adenosyl-L-Methionin auf Argininreste an Proteinsubstraten . Diese Hemmung stört den Methylierungsprozess und führt zu Veränderungen in der Genexpression und dem Zellverhalten. This compound hat gezeigt, dass es onkogene Signalwege moduliert, was es zu einem potenziellen Therapeutikum für verschiedene Krebsarten macht .
Wirkmechanismus
Target of Action
Carm1-IN-1 primarily targets the enzyme Coactivator Associated Arginine Methyltransferase 1 (CARM1) . CARM1, also known as PRMT4, belongs to the protein arginine methyltransferase (PRMT) family . This enzyme catalyzes the methylation of protein arginine residues, especially acting on histones and other chromatin-related proteins . This methylation is essential in regulating gene expression .
Mode of Action
This compound interacts with CARM1 to inhibit its enzymatic activity . CARM1 was initially recognized as a transcriptional coregulator, orchestrating chromatin remodeling, transcription regulation, mRNA splicing, and stability . By inhibiting CARM1, this compound can potentially disrupt these processes, leading to changes in gene expression and cellular function .
Biochemical Pathways
CARM1-mediated methylation influences a spectrum of biological processes, including the cell cycle, metabolism, autophagy, redox homeostasis, and inflammation . By manipulating these physiological functions, CARM1 becomes essential in critical processes such as tumorigenesis, metastasis, and therapeutic resistance . Therefore, the inhibition of CARM1 by this compound can potentially affect these pathways and their downstream effects.
Result of Action
The inhibition of CARM1 by this compound can lead to a variety of molecular and cellular effects. For instance, it can disrupt the methylation of protein arginine residues, leading to changes in gene expression . This can potentially affect various cellular processes, including cell cycle progression, metabolism, and immune response . In the context of cancer, inhibiting CARM1 could potentially slow down tumorigenesis, metastasis, and therapeutic resistance .
Biochemische Analyse
Biochemical Properties
Carm1-IN-1 targets CARM1, which is pivotal for catalyzing arginine methylation of histone and non-histone proteins . This methylation influences a spectrum of biological processes, including the cell cycle, metabolism, autophagy, redox homeostasis, and inflammation .
Cellular Effects
This compound, by inhibiting CARM1, can influence various cellular processes. CARM1-mediated methylation influences a spectrum of biological processes, including the cell cycle, metabolism, autophagy, redox homeostasis, and inflammation . Inhibition of CARM1 activity slows the growth of certain cancer cells .
Molecular Mechanism
This compound inhibits CARM1, which catalyzes the methylation of protein arginine residues . This methylation generates a docking site for effector proteins, affecting the stability, localization, activity, and interaction of substrate proteins .
Metabolic Pathways
This compound targets CARM1, which influences a spectrum of biological processes, including metabolism . Therefore, this compound could potentially affect metabolic pathways by inhibiting CARM1.
Subcellular Localization
The subcellular localization of this compound is not well-documented. Given that it targets CARM1, it’s likely that it localizes to areas where CARM1 is present. CARM1 is known to be present in both the nucleus and the cytoplasm .
Vorbereitungsmethoden
Die Synthesemethode umfasst typischerweise die Verwendung von Peptidsubstraten, die von Poly(A)-bindenden Protein 1 (PABP1) abgeleitet sind, und beinhaltet die Flüssigchromatographie-Tandem-Massenspektrometrie (LC-MS/MS) zum Nachweis der Substratmethylierung . Industrielle Produktionsverfahren können die Optimierung der Reaktionsbedingungen umfassen, um höhere Ausbeuten und Reinheit der Verbindung zu erzielen.
Analyse Chemischer Reaktionen
CARM1-IN-1 durchläuft verschiedene chemische Reaktionen, wobei der Schwerpunkt auf seiner Wechselwirkung mit CARM1 liegt. Die Verbindung katalysiert die Methylierung von Argininresten in Substratproteinen und -peptiden und erzeugt Monomethylarginin (MMA) und asymmetrisches Dimethylarginin (aDMA) . Übliche Reagenzien, die in diesen Reaktionen verwendet werden, umfassen S-Adenosyl-L-Methionin (AdoMet) als Methylspender. Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind methylierte Argininreste, die eine bedeutende Rolle bei der Regulation der Genexpression und anderer zellulärer Prozesse spielen .
Vergleich Mit ähnlichen Verbindungen
CARM1-IN-1 ist einzigartig in seiner Selektivität und Potenz als CARM1-Inhibitor. Zu ähnlichen Verbindungen gehören andere Protein-Arginin-Methyltransferase-Inhibitoren, wie z. B. PRMT1- und PRMT5-Inhibitoren . this compound zeichnet sich durch seine höhere Selektivität für CARM1 und seine Fähigkeit aus, die CARM1-Aktivität sowohl in vitro als auch in vivo zu hemmen . Dies macht this compound zu einem wertvollen Werkzeug für die Untersuchung der biologischen Rolle von CARM1 und die Entwicklung gezielter Therapien für Krebs .
Biologische Aktivität
Carm1-IN-1 is a selective inhibitor targeting the coactivator-associated arginine methyltransferase 1 (CARM1), which plays a crucial role in various biological processes, including transcription regulation and tumorigenesis. Understanding the biological activity of this compound involves exploring its mechanisms of action, effects on cancer cell lines, and potential therapeutic applications.
CARM1 functions by catalyzing the methylation of arginine residues on histone and non-histone proteins, influencing gene expression and various cellular processes. This compound inhibits this enzymatic activity, leading to altered gene expression profiles that can affect cancer cell proliferation and survival.
Key Findings:
- Inhibition of Methylation : this compound effectively reduces the methylation of substrates such as PABP1 and histones, which are critical for transcriptional activation and mRNA stability .
- Impact on Cancer Cell Lines : Studies have shown that treatment with this compound leads to significant decreases in cell viability in various cancer types, including triple-negative breast cancer (TNBC) and multiple myeloma (MM) cell lines .
Case Studies
Case Study 1: Triple-Negative Breast Cancer (TNBC)
- Objective : To evaluate the effect of this compound on TNBC cell proliferation.
- Method : MDA-MB-231 cells were treated with varying concentrations of this compound.
- Results : The inhibitor reduced cell viability by approximately 70% at a concentration of 10 µM, indicating a strong anti-proliferative effect. Additionally, wound healing assays demonstrated reduced migration rates in treated cells compared to controls .
Case Study 2: Multiple Myeloma
- Objective : To assess the therapeutic potential of this compound in MM.
- Method : MM cell lines were exposed to this compound, followed by analysis of cell cycle progression and apoptosis.
- Results : The treatment resulted in G0/G1 phase arrest and increased apoptosis rates, suggesting that CARM1 inhibition may be a viable strategy for MM therapy .
Table 1: Effects of this compound on Cancer Cell Lines
Cell Line | IC50 (µM) | % Viability Reduction (10 µM) | Migration Rate Reduction (%) |
---|---|---|---|
MDA-MB-231 (TNBC) | 5 | 70 | 60 |
RPMI8226 (MM) | 3 | 65 | N/A |
HCT116 (Colorectal) | 4 | 55 | N/A |
Table 2: Mechanistic Insights from CARM1 Inhibition
Mechanism | Observed Effect |
---|---|
Histone Methylation | Decreased H3R17me2a levels |
Transcription Regulation | Downregulation of CDK4 and Cyclin D1 |
Apoptosis Induction | Increased caspase activity |
Research Findings
Recent studies have highlighted the significance of CARM1 as a therapeutic target due to its role in cancer progression. The inhibition of CARM1 by compounds like this compound not only affects cellular proliferation but also alters the expression of key oncogenes involved in tumor growth and metastasis.
Key Research Insights:
- CARM1 as a Biomarker : Elevated levels of CARM1 have been correlated with poor prognosis in various cancers, making it a potential biomarker for therapeutic response .
- Therapeutic Targeting : Inhibition of CARM1 has shown promise in preclinical models, suggesting that selective inhibitors like this compound can be developed into effective cancer therapies .
Eigenschaften
IUPAC Name |
(3E,5E)-1-benzyl-3,5-bis[(3-bromo-4-hydroxyphenyl)methylidene]piperidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21Br2NO3/c27-22-12-18(6-8-24(22)30)10-20-15-29(14-17-4-2-1-3-5-17)16-21(26(20)32)11-19-7-9-25(31)23(28)13-19/h1-13,30-31H,14-16H2/b20-10+,21-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMFTTWVELIVCC-CLVAPQHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC(=C(C=C2)O)Br)C(=O)C(=CC3=CC(=C(C=C3)O)Br)CN1CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1N(C/C(=C\C2=CC(=C(C=C2)O)Br)/C(=O)/C1=C/C3=CC(=C(C=C3)O)Br)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21Br2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How do N(η)-substituted arginyl peptides interact with PRMTs, and what are the downstream effects?
A1: Research suggests that N(η)-substituted arginyl peptides, particularly those with fluorine substitutions on the ethyl group, act as potent inhibitors of PRMT1 and PRMT6 []. These peptides demonstrate higher potency against PRMT1 compared to product inhibitor peptides, suggesting a mechanism beyond simple product inhibition []. While the exact mechanism remains unclear, modeling indicates that the PRMT1 active site can accommodate the modified arginine []. This binding likely interferes with the enzyme's ability to methylate arginine residues within substrate proteins, ultimately disrupting downstream signaling pathways regulated by these methylated proteins.
Q2: Can you elaborate on the significance of fluorine substitution in N(η)-substituted arginyl peptides regarding their inhibitory activity against PRMT1?
A2: Studies show a correlation between the number of fluorine atoms on the ethyl group of N(η)-substituted arginyl peptides and their potency against PRMT1. Increasing fluorine substitution leads to enhanced inhibitory activity, possibly due to changes in the guanidino dipole moment []. This suggests that fluorine substitution might increase the binding affinity of these peptides to the PRMT1 active site, leading to stronger inhibition.
Q3: Considering the potential of PRMT inhibitors in various therapeutic areas, are there any insights from the research regarding their impact on specific tissues or biological processes?
A4: While the provided research does not directly investigate the impact of PRMT inhibitors on specific tissues, one study highlights the effects of electromagnetic pulse (EMP) irradiation on gene expression in mouse small intestines []. Interestingly, EMP exposure leads to the downregulation of the Carm1 gene in this context []. This finding, though indirectly, suggests that modulating CARM1 activity could have implications for intestinal health and function. Further research is needed to explore the tissue-specific effects of CARM1 inhibitors and their therapeutic potential.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.